

physical properties of 1-(3-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-chloro-2-fluorophenyl)ethanone
Cat. No.:	B064537

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-(3-Chloro-2-fluorophenyl)ethanone**

Introduction to 1-(3-Chloro-2-fluorophenyl)ethanone

1-(3-Chloro-2-fluorophenyl)ethanone, also known as 3'-Chloro-2'-fluoroacetophenone, is a halogenated aromatic ketone with the chemical formula C₈H₆CIFO.[1][2] Identified by its CAS Number 161957-59-1, this compound serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[2][3] Its specific substitution pattern—a chloro and a fluoro group on the phenyl ring adjacent to the acetyl group—imparts distinct chemical reactivity and physical properties that are critical for its application in drug development and materials science. Understanding these fundamental physical characteristics is a prerequisite for its effective handling, reaction optimization, and formulation. This guide provides a comprehensive overview of its core physical properties and details the authoritative experimental protocols for their determination.

Core Physicochemical Data

The essential physical properties of **1-(3-chloro-2-fluorophenyl)ethanone** are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property	Value	Source(s)
CAS Number	161957-59-1	[2] [3]
Molecular Formula	C ₈ H ₆ ClFO	[1] [2] [3]
Molecular Weight	172.58 g/mol	[1] [2]
Appearance	Liquid (usually)	[1]
Boiling Point	Approximately 240 - 245 °C	[1]
Solubility in Water	Low solubility, likely immiscible	[1] [4]
Solubility in Organic Solvents	Soluble in common organic solvents such as dichloromethane and ethyl acetate.	[1]

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research and development. The protocols described herein are standard, self-validating methods designed to ensure data integrity and reproducibility.

Boiling Point Determination via the Capillary Method (Thiele Tube)

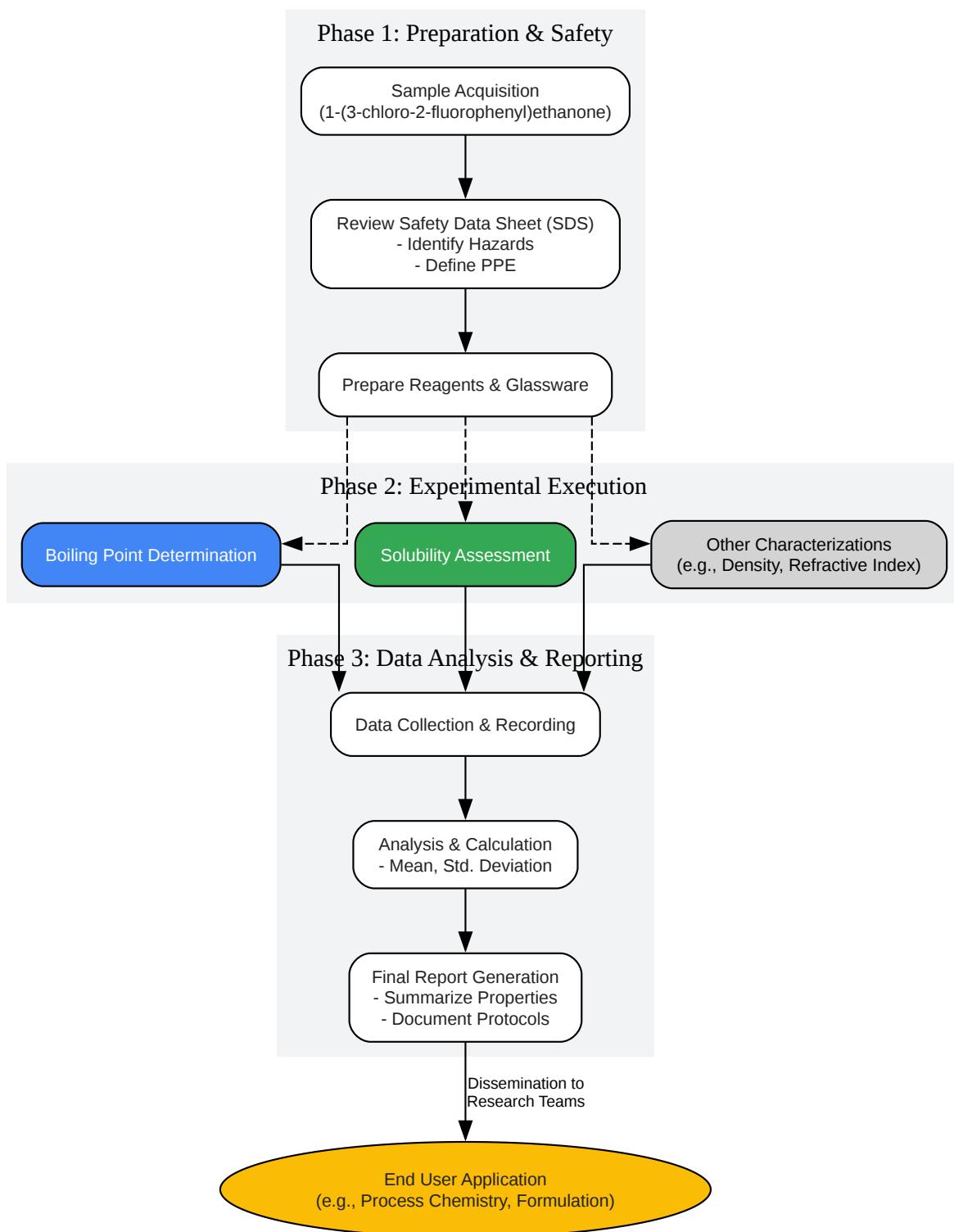
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[\[5\]](#)[\[6\]](#) For small sample quantities, the capillary method using a Thiele tube is highly efficient. This choice is predicated on its minimal sample requirement and the uniform temperature distribution provided by the Thiele tube's design, which leverages convection currents for heating.[\[5\]](#)

Step-by-Step Methodology:

- Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with **1-(3-chloro-2-fluorophenyl)ethanone**.[\[7\]](#)

- Capillary Tube Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place this capillary tube into the test tube containing the sample, with the open end down and the sealed end up.[7]
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.[5][7]
- Thiele Tube Setup: Insert the thermometer and attached sample into a Thiele tube containing mineral oil. The oil level must be high enough to immerse the sample but remain above the side-arm junction to ensure proper convection.[7]
- Heating: Gently and continuously heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[5][7] This design ensures that convection currents naturally circulate the oil, providing uniform heating without the need for mechanical stirring.
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a vigorous and continuous stream of bubbles emerges from the capillary's open end.[7] This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.
- Boiling Point Recording: Remove the heat source and allow the apparatus to cool slowly.[7] Observe the sample closely. The exact temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[5] Record this temperature.
- Validation: For authoritative results, the procedure should be repeated to ensure consistency. The thermometer itself should be calibrated against known standards.

Solubility Assessment via the Shake-Flask Method


Solubility is a crucial parameter, especially in drug development, as it dictates bioavailability and formulation strategies. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8] Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

Step-by-Step Methodology:

- System Preparation: Add an excess amount of **1-(3-chloro-2-fluorophenyl)ethanone** to a known volume of the desired solvent (e.g., water, buffer solution, or an organic solvent) in a sealed, airtight container such as a flask.[8][9] The presence of excess solid solute is essential to ensure that a saturated solution is formed.[8]
- Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours).[9] Agitation can be achieved using an orbital shaker or a magnetic stirrer.[10] This step is critical to ensure the system reaches thermodynamic equilibrium.[9] The temperature must be precisely controlled, as solubility is highly temperature-dependent.[11]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated liquid phase from the solid excess.[10] This is typically achieved by centrifugation or filtration through a syringe filter that does not adsorb the solute. [9][10]
- Analysis: Accurately withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the quantifiable range of an analytical instrument.[10]
- Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation and Reporting: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is reported in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the data.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like **1-(3-chloro-2-fluorophenyl)ethanone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Chloro-2-Fluorophenyl)Ethanone Manufacturer & Supplier in China | Properties, Uses, Safety, COA & Price [chlorobenzene.ltd]
- 2. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Chloro-2-fluorophenyl)ethanone, CasNo.161957-59-1 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. CAS 321-31-3: 1-(3-chlorophenyl)-2,2,2-trifluoroethanone [cymitquimica.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [physical properties of 1-(3-chloro-2-fluorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064537#physical-properties-of-1-3-chloro-2-fluorophenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com